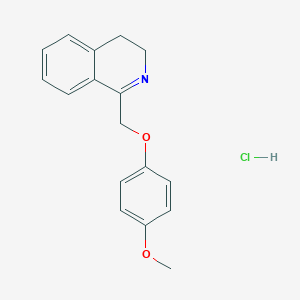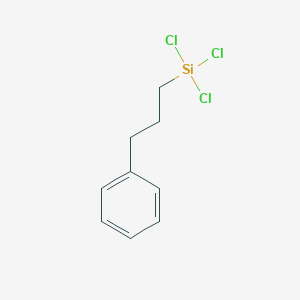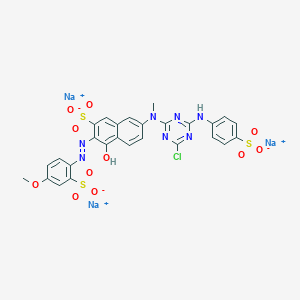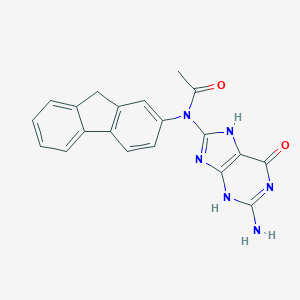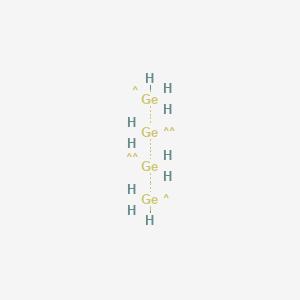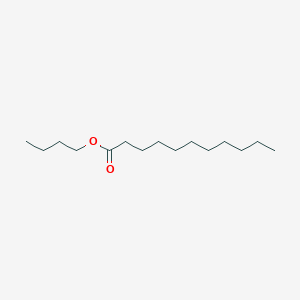
Magnesiumvanadat(MgV2O6)
Übersicht
Beschreibung
Magnesium vanadium oxide (MgV2O6) is a useful research compound. Its molecular formula is Mg2O7V2-10 and its molecular weight is 262.49 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium vanadium oxide (MgV2O6) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium vanadium oxide (MgV2O6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium vanadium oxide (MgV2O6) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kathodenmaterialien für wiederaufladbare wässrige Magnesiumionenbatterien
Magnesiumvanadatmaterialien wurden als potenzielle Kathodenmaterialien für wiederaufladbare wässrige Magnesiumionenbatterien untersucht . Die Materialien wurden mit einem einfachen Präparationsverfahren erhalten, und ihre strukturelle Charakterisierung wurde mittels XRD- und Schwingungsspektroskopie-Techniken durchgeführt . Das elektrochemische Verhalten der Materialien wurde durch zyklische Voltammetrie beobachtet .
Energieumwandlung und -speicherung
Vanadiumoxid-basierte Materialien, einschließlich Magnesiumvanadat, weisen eine reiche Chemie und die Fähigkeit zur Bildung von Schichtstrukturen auf. Diese Eigenschaften machen sie für verschiedene Anwendungen geeignet, darunter Energieumwandlung und -speicherung .
Verbesserung der Ladungsspeicherung
Es wurde festgestellt, dass die Zugabe von Kohlenstoff eine effektive Dualstrategie zur Verbesserung des Ladungsspeicherverhaltens von MgV2O6 darstellt . Dies könnte Auswirkungen auf die Verbesserung der Effizienz und Kapazität von Energiespeichergeräten haben.
Entwicklung von hydratisierten Vanadiumoxid-Kathoden für Mg-Batterien
Es wurden Forschungsarbeiten zur Entwicklung von hydratisierten Vanadiumoxid-Kathoden für Magnesium-Ionen-Batterien durchgeführt . Die Zugabe von Wasser zu organischen Elektrolyten verbessert die Magnesium-Ionen-Insertion in V2O5 deutlich .
Einsatz in Magnesium-Ionen-Batterie-Prototypen
Magnesiumvanadatmaterialien wurden in einem der ersten Magnesium-Ionen-Batterie-Prototypen verwendet . Dies unterstreicht das Potenzial dieser Materialien bei der Entwicklung von Energiespeichertechnologien der nächsten Generation.
Entfernung anionischer Verunreinigungen
Obwohl diese Anwendung eher mit Magnesiumoxid (MgO) als mit Magnesiumvanadat zusammenhängt, ist es erwähnenswert, dass die Morphologie und Porenstruktur von MgO Faktoren sind, die die Entfernungskapazität anionischer Verunreinigungen direkt beeinflussen . Die Kationenaustauschfähigkeit und die oberflächenfunktionalen Gruppen spielen eine Schlüsselrolle bei der Entfernung von Schwermetallen unter Verwendung von MgO
Wirkmechanismus
Target of Action
Magnesium vanadium oxide (MgV2O6) primarily targets the cathode materials in rechargeable aqueous magnesium ion batteries . The compound interacts with these materials, affecting their electrochemical behavior and influencing the overall performance of the battery .
Mode of Action
The mode of action of MgV2O6 involves the intercalation of magnesium ions (Mg2+) into the vanadium oxide structure . This process is facilitated by the compound’s ability to form layered structures, which allows for the insertion and de-insertion of magnesium ions . The kinetics of mg2+ ion insertion into mgv2o6 is sluggish due to poor electronic and ionic wiring .
Biochemical Pathways
The biochemical pathways affected by MgV2O6 primarily involve redox reactions associated with the charge and discharge cycles of the battery . The compound’s complex redox behavior is dependent on phase composition and the metal ion inserted/de-inserted into/from the material .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of MgV2O6, we can discuss its behavior in terms of its electrochemical properties . The compound’s performance as a cathode material is influenced by its ability to reversibly insert and de-insert magnesium ions . The kinetics of this process are sluggish, which can affect the compound’s overall performance .
Result of Action
The result of MgV2O6’s action is the enhancement of the charge storage behavior of the cathode materials in rechargeable aqueous magnesium ion batteries . This is achieved through the intercalation of magnesium ions into the vanadium oxide structure .
Action Environment
The action of MgV2O6 is influenced by various environmental factors. For instance, the compound’s performance can be enhanced through the addition of carbon, which serves as an effective dual strategy for enhancing the charge storage behavior of MgV2O6 . During full cell electrochemical cycling, hydrated structures tend to leach water into the electrolyte and passivate the surface of the magnesium anode, leading to poor cycle life and low capacity retention .
Zukünftige Richtungen
MgV2O6 has attracted considerable research interest in recent years, particularly as a potential anode material for magnesium ion rechargeable batteries . Future research directions may include exploring ways to enhance the charge storage behavior of MgV2O6, such as the addition of carbon , and investigating the use of MgV2O6 in other applications.
Eigenschaften
IUPAC Name |
dimagnesium;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.7O.2V/q2*+2;7*-2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILHLQDLZVZNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[V].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2O7V2-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13573-13-2 | |
| Record name | Magnesium vanadium oxide (MgV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



